methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a methoxyphenyl group, and a benzoate group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that it could undergo a variety of reactions, including those typical of heterocyclic compounds, phenyl groups, and esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate and its derivatives are primarily used in the synthesis of various heterocyclic systems. These compounds serve as essential intermediates and building blocks in the formation of diverse and structurally complex molecules, often displaying significant biological activities.
Creation of Pyrido and Pyrimidinones : Methyl and phenylmethyl derivatives have been prepared and used as reagents for the synthesis of a variety of heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones. These molecules play a crucial role in the development of compounds with potential therapeutic applications (Selič, Grdadolnik, & Stanovnik, 1997).
Tubulin Polymerization Inhibition : A specific derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), has been identified as a tubulin polymerization inhibitor. It exhibits promising antiproliferative activity towards human cancer cells, likely due to its ability to inhibit tubulin polymerization, a crucial process in cell division (Minegishi et al., 2015).
Synthesis of Pyrazolo and Pyrimidin-4-ones : Derivatives have been used to synthesize various heterocyclic systems, including pyrazolo and pyrimidin-4-ones. These compounds are synthesized by reacting with N- and C-nucleophiles, leading to the formation of fused heterocyclic systems. This process is crucial for the development of compounds with potential medicinal properties (Selič & Stanovnik, 1997).
Herbicidal Activity : Derivatives of this compound have been modified and studied for their herbicidal activity against Barnyard grass in paddy rice. This research contributes to the development of effective herbicides for agricultural use (Tamaru et al., 1997).
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these processes .
Mode of Action
Based on its structural similarity to other active compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes
Biochemical Pathways
Given its potential biological activities, it may influence a variety of pathways related to inflammation, viral replication, and cell proliferation
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential biological activities, it may have a variety of effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, and affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is the pyrazolo[3,4-d]pyrimidine scaffold, which is synthesized via a multistep reaction sequence. The second intermediate is the thioacetyl-amino-benzoate, which is synthesized via a simple two-step reaction. The two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "thiourea", "methyl 4-aminobenzoate", "methyl 4-bromobenzoate", "methyl 4-nitrobenzoate", "acetic anhydride", "sodium hydroxide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-(chloromethyl)benzoic acid", "N-hydroxysuccinimide", "N,N-diisopropylethylamine", "benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2-methoxy-4-nitroaniline from 2-methoxyaniline and nitric acid", "Synthesis of 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine from 2-methoxy-4-nitroaniline, ethyl acetoacetate, and thiourea via a multistep reaction sequence involving cyclization, reduction, and dehydration steps", "Synthesis of thioacetyl-amino-benzoate from methyl 4-aminobenzoate, acetic anhydride, and sodium hydroxide via a two-step reaction involving acetylation and thiolation steps", "Synthesis of 4-[(2-methoxyphenyl)amino]-1-(4-nitrophenyl)-1,3-dihydro-2H-pyrazol-5-one from 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine and 4-(chloromethyl)benzoic acid via a nucleophilic substitution reaction using triethylamine as a base", "Synthesis of methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate from thioacetyl-amino-benzoate and 4-[(2-methoxyphenyl)amino]-1-(4-nitrophenyl)-1,3-dihydro-2H-pyrazol-5-one via standard peptide coupling chemistry using N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, N,N-diisopropylethylamine, and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate as coupling reagents" ] } | |
CAS No. |
946366-50-3 |
Molecular Formula |
C22H19N5O5S |
Molecular Weight |
465.48 |
IUPAC Name |
methyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N5O5S/c1-31-17-6-4-3-5-16(17)27-19-15(11-23-27)20(29)26-22(25-19)33-12-18(28)24-14-9-7-13(8-10-14)21(30)32-2/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29) |
InChI Key |
ANOZGQIGLLFSHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.